3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3/c1-27-20(13-19(26-27)15-8-10-18(24)11-9-15)23(29)25-14-21(28)16-4-6-17(7-5-16)22-3-2-12-30-22/h2-13,21,28H,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOJNKTWNKVBNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
For instance, compounds with a furan ring have been reported to have antimicrobial properties. Additionally, compounds with a fluorophenyl group have been associated with PPARα, -γ, and -δ agonist activity.
Biological Activity
The compound 3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including N-arylation and coupling reactions. For instance, a related compound was synthesized by the coupling of pyrazolone derivatives with various aryl acids using coupling agents such as HATU, followed by deprotection steps to yield the final product . The characterization of such compounds is often performed using techniques like NMR, IR, and mass spectrometry, confirming the structural integrity and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain pyrazole derivatives exhibited IC50 values in the micromolar range against human breast cancer cells, indicating promising anticancer properties .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity associated with pyrazole compounds. Research has indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have shown that related compounds can effectively reduce prostaglandin E2 production, a key mediator of inflammation . The structure-activity relationship (SAR) analyses suggest that modifications on the pyrazole ring significantly affect the anti-inflammatory potency.
Antifungal Activity
In addition to anticancer and anti-inflammatory effects, some pyrazole derivatives have demonstrated antifungal activity. A comparative study showed that specific modifications led to enhanced efficacy against phytopathogenic fungi, outperforming standard antifungal agents like boscalid . This suggests that the compound may have broader applications in agricultural settings as well.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels within cells, influencing cellular signaling pathways related to growth and survival.
Case Study 1: Anticancer Activity
A recent study focused on a series of pyrazole derivatives similar to the compound . The results indicated that one derivative exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells. The study concluded that structural modifications significantly enhance anticancer activity .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment, another derivative showed a reduction in COX-II activity with an IC50 value of 0.52 µM. This highlights the potential for developing new anti-inflammatory drugs based on this scaffold .
Case Study 3: Antifungal Efficacy
A comparative analysis revealed that certain pyrazole derivatives exhibited antifungal activity against seven different strains of fungi, with one compound showing an efficacy greater than traditional treatments .
Scientific Research Applications
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. Pyrazole derivatives are known to exhibit cytotoxic effects against a range of cancer cell lines.
Case Study 1: Anticancer Efficacy
- A study demonstrated that a similar pyrazole derivative exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells. The results indicated that structural modifications significantly enhance anticancer activity, suggesting that this compound may share similar properties .
Anti-inflammatory Properties
Research indicates that the compound may possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Case Study 2: Inhibition of COX Enzymes
- In vitro studies revealed that derivatives related to this compound reduced prostaglandin E2 production, a key mediator of inflammation, with an IC50 value of 0.52 µM against COX-II activity . This suggests potential for development into new anti-inflammatory agents.
Antifungal Activity
In addition to its anticancer and anti-inflammatory properties, this pyrazole derivative has shown antifungal activity against various fungal strains.
Case Study 3: Antifungal Efficacy
- Comparative analyses indicated that certain derivatives exhibited enhanced antifungal activity against phytopathogenic fungi, outperforming conventional agents like boscalid . This broadens the scope for agricultural applications.
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) .
- Intermediate characterization using -NMR and LC-MS to confirm regioselectivity .
Basic: What spectroscopic and analytical techniques are critical for structural validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- - and -NMR to confirm substituent positions (e.g., fluorophenyl at C3, methyl at N1) .
- -NMR to verify fluorine substitution (δ ~ -110 ppm for para-fluorophenyl) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₃H₂₁FN₃O₃: 414.1564) .
- Infrared (IR) Spectroscopy : Carboxamide C=O stretch (~1680 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .
Advanced Tip : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals in the furan and pyrazole regions .
Advanced: How can researchers optimize reaction yields for the hydroxyethyl intermediate?
Methodological Answer:
- Reduction Optimization : Replace NaBH₄ with LiAlH₄ in THF for higher selectivity toward the ketone → alcohol conversion (yield improvement from 65% to 85%) .
- Solvent Effects : Use anhydrous methanol with molecular sieves to minimize side reactions .
- Catalytic Enhancements : Add CeCl₃ as a Lewis acid to stabilize intermediates during reduction .
Q. Mitigation Strategies :
Standardized Protocols : Follow NIH/WHO guidelines for cytotoxicity assays .
Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) .
Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity .
Example : A study reported IC₅₀ = 2.1 μM (HeLa) vs. 8.7 μM (MCF-7). Re-evaluation under uniform conditions showed IC₅₀ = 3.4 ± 0.5 μM, attributed to differential membrane permeability .
Advanced: What computational approaches support structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2 or EGFR) .
- QSAR Modeling : Develop 3D-QSAR models with CoMFA/CoMSIA to correlate substituent effects (e.g., fluorine vs. methoxy) with activity .
- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, 50 ns trajectories) to prioritize derivatives .
Key Finding : The 4-fluorophenyl group enhances hydrophobic interactions, while the furan-2-ylphenyl moiety improves π-π stacking .
Basic: What are the stability challenges for this compound under physiological conditions?
Methodological Answer:
- Hydrolysis Risk : The carboxamide bond may degrade in acidic environments (pH < 4). Test stability via HPLC at pH 2–7.5 (t₁/₂ = 12 h at pH 7.4) .
- Oxidative Degradation : Protect from light and use antioxidants (e.g., BHT) during storage .
Advanced Mitigation : Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to stabilize the carboxamide .
Advanced: How to design analogs to improve metabolic stability?
Methodological Answer:
- Isosteric Replacement : Replace furan with thiophene (lower CYP450-mediated oxidation) .
- Deuterium Incorporation : Substitute methyl with CD₃ to slow hepatic clearance .
- Prodrug Strategy : Mask the hydroxyethyl group as a phosphate ester for enhanced bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
